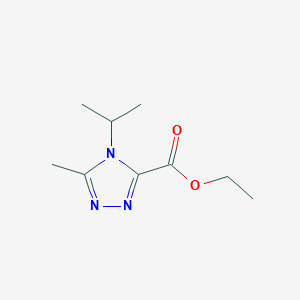

ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate

Description

Historical Development of Triazole Chemistry

The development of triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery established the groundwork for understanding the unique chemical properties that would later make compounds like ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate significant in modern chemical research.

The evolution of triazole chemistry accelerated significantly throughout the twentieth century, with the establishment of several facile and convenient synthetic techniques that enabled the preparation of increasingly complex derivatives. The discovery of antifungal activities of azole derivatives in 1944 marked a crucial turning point, leading to the development of numerous therapeutically important compounds and establishing triazoles as privileged scaffolds in medicinal chemistry. This historical progression directly influenced the synthetic strategies now employed for preparing specialized triazole esters such as ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate.

The methodological advancements in triazole synthesis have been particularly important for compounds bearing ester functionalities. Among the methods developed for synthesizing alkyl 1,2,4-triazole-3(5)-carboxylates, the cyclization of β-acylamidrazones has emerged as the most common approach, proceeding via thermal activation or under anhydride- or acyl chloride-promoted conditions. These synthetic developments provided the foundation for accessing complex triazole esters like the target compound, which requires sophisticated substitution patterns on the triazole core.

Classification and Nomenclature of Triazole Compounds

Triazole compounds exhibit substantial isomerism depending on the positioning of nitrogen atoms within the five-membered ring structure. The classification system recognizes four triazole isomers, conventionally divided into two pairs of tautomers: 1,2,3-triazoles, where three nitrogen atoms are adjacent, and 1,2,4-triazoles, where an interstitial carbon separates one nitrogen atom. Each category contains two tautomers that differ by which nitrogen has a hydrogen bonded to it.

For 1,2,4-triazoles specifically, the ring system can exist in equilibrium between two forms: the 1H-form and 4H-form. The calculated energy differences between these tautomers support preference for the 1H over 4H tautomer. This tautomeric behavior is particularly relevant for ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate, as the nomenclature indicates the 4H-form, suggesting the hydrogen is attached to the nitrogen at position 4 of the triazole ring.

The systematic nomenclature of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate reflects its complex substitution pattern. The compound features a methyl group at position 5, an isopropyl group (propan-2-yl) at position 4, and an ethyl carboxylate group at position 3 of the 1,2,4-triazole core. This specific substitution pattern places the compound within a specialized subset of triazole carboxylates that combine both alkyl and ester functionalities.

| Structural Component | Position | Chemical Identity | IUPAC Designation |

|---|---|---|---|

| Triazole Core | - | 1,2,4-Triazole | 4H-1,2,4-triazole |

| Alkyl Substituent | 5 | Methyl | 5-methyl |

| Alkyl Substituent | 4 | Isopropyl | 4-(propan-2-yl) |

| Ester Functionality | 3 | Ethyl carboxylate | 3-carboxylate |

Significance of 1,2,4-Triazole Scaffold in Chemical Research

The 1,2,4-triazole scaffold has achieved recognition as a privileged structure in chemical research due to its remarkable versatility and biological activity. This heterocyclic core demonstrates exceptional stability compared to other organic compounds containing multiple nitrogen atoms, while maintaining the ability to participate in diverse chemical transformations. The significance of this scaffold extends beyond simple structural considerations to encompass its unique electronic properties and coordination behavior.

1,2,4-Triazole exhibits amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution. The pKₐ of 1,2,4-triazolium (C₂N₃H₄⁺) is 2.45, while the pKₐ of the neutral molecule is 10.26. These properties contribute to the scaffold's versatility in chemical synthesis and its ability to participate in various reaction mechanisms. For ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate, these fundamental properties influence its behavior in synthetic transformations and potential applications.

The planar molecular geometry of 1,2,4-triazole, with carbon-nitrogen and nitrogen-nitrogen distances falling into a narrow range of 136-132 picometers, demonstrates the aromatic character of the heterocycle. This structural feature is consistent with the aromaticity that contributes to the stability and reactivity patterns observed in derivatives such as ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate.

Research interest in 1,2,4-triazole derivatives has been driven by their demonstrated activity across multiple domains. The large number of nitrogen atoms in triazoles causes them to react similarly to azides, making them useful in bioorthogonal chemistry. Additionally, the many free lone pairs in triazoles make them valuable as coordination compounds, although not typically as haptic ligands. These fundamental properties establish the scientific foundation for investigating specialized derivatives like ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate.

Position of Ethyl 5-Methyl-4-(Propan-2-yl)-4H-1,2,4-Triazole-3-Carboxylate in Research Literature

Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate occupies a distinctive position within the research literature as a member of the alkyl 1,2,4-triazole-3-carboxylate family. The compound represents an advanced example of triazole functionalization, incorporating multiple alkyl substituents alongside ester functionality in a single molecular framework. Current research databases identify the compound with Chemical Abstracts Service number 1343195-97-0, establishing its recognized status in chemical literature.

The compound's molecular formula C₉H₁₅N₃O₂ and molecular weight of 197.23-197.24 grams per mole position it within the range of medium-sized heterocyclic compounds suitable for various synthetic applications. The International Union of Pure and Applied Chemistry name "ethyl 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate" reflects the systematic approach to nomenclature that enables precise identification and differentiation from related compounds.

Research applications of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate primarily focus on its role as a specialty chemical building block. The compound is classified as a specialty material within the broader category of heterocyclic building blocks, indicating its utility in synthetic chemistry applications. The typical purity specifications of 95% reported across multiple sources suggest standardized production methods and quality control procedures appropriate for research applications.

The synthesis of ethyl 1,2,4-triazole-3-carboxylates, including derivatives like the target compound, typically employs established methodologies such as the cyclization of β-acylamidrazones. The development of improved synthetic protocols, including the use of diphenyl oxide as a solvent for cyclization reactions, has enabled more efficient preparation of these compounds with better yields and simplified workup procedures. These methodological advances have facilitated research access to specialized triazole esters like ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate.

Properties

IUPAC Name |

ethyl 5-methyl-4-propan-2-yl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-5-14-9(13)8-11-10-7(4)12(8)6(2)3/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMRBSZOFCDDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(N1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Hydrazine Derivatives with Carboxylic Acid Esters

- Starting Materials: Substituted hydrazines or amidrazones bearing methyl and isopropyl groups.

- Reaction Conditions: Heating with ethyl esters of carboxylic acids or acid chlorides under reflux in an inert solvent such as ethanol or ethyl acetate.

- Mechanism: The nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester or acid chloride, followed by ring closure, forms the 1,2,4-triazole ring.

- Outcome: Formation of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate with moderate to high yields.

This method is widely used due to the availability of starting materials and straightforward reaction setup. The reaction is often catalyzed by acids or bases to improve yield and selectivity.

Esterification of 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic Acid

- Starting Material: The corresponding carboxylic acid of the triazole derivative.

- Reagents: Ethanol as the alcohol component and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Procedure: The acid is refluxed with ethanol in the presence of the acid catalyst to form the ethyl ester via Fischer esterification.

- Purification: The product is isolated by extraction and recrystallization or chromatography.

This method is preferred when the triazole carboxylic acid is readily available and allows for selective ester formation.

Use of Acid Chloride Intermediates

- Intermediate Formation: Conversion of the 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Esterification: Subsequent reaction of the acid chloride with ethanol in the presence of a base like triethylamine to neutralize HCl formed.

- Advantages: This method offers higher reactivity and often better yields compared to direct esterification.

- Safety Note: Use of acid chlorides requires careful handling due to their corrosive and reactive nature.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, ethyl acetate, dichloromethane | Choice affects solubility and reaction rate |

| Temperature | Reflux (60–80 °C) | Ensures completion of esterification or cyclization |

| Catalyst/Activator | Sulfuric acid, p-toluenesulfonic acid, triethylamine | Acid catalysts for esterification; base for acid chloride method |

| Reaction Time | 4–24 hours | Depends on method and scale |

| Purification | Extraction, recrystallization, chromatography | To achieve >95% purity |

Research Findings and Yields

- Literature reports indicate yields ranging from 70% to 90% depending on the method used and the purity of starting materials.

- The acid chloride method generally provides higher yields and cleaner products but requires more rigorous safety protocols.

- Direct esterification is simpler but may require longer reaction times and careful removal of water to drive equilibrium.

- Cyclization steps are sensitive to reaction conditions; optimal pH and temperature control are critical for high selectivity and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization with esters | Substituted hydrazines/amidrazones | Ethyl esters, acid/base catalyst | Ring closure + esterification | 70–85% | Simple, accessible reagents | Moderate yields, longer times |

| Fischer Esterification | 5-methyl-4-(propan-2-yl)-1,2,4-triazole-3-carboxylic acid | Ethanol, acid catalyst | Acid-catalyzed esterification | 65–80% | Straightforward, mild conditions | Equilibrium limits yield |

| Acid Chloride Intermediate | 5-methyl-4-(propan-2-yl)-1,2,4-triazole-3-carboxylic acid | Thionyl chloride, ethanol, base | Formation of acid chloride + esterification | 80–90% | High yield, cleaner product | Requires handling hazardous reagents |

Chemical Reactions Analysis

Substitution Reactions

The triazole core and ester group enable nucleophilic and electrophilic substitution reactions.

Key Findings:

-

Bromo derivatives (e.g., 20a–c in ) serve as intermediates for further functionalization.

-

Alkylation reactions are critical for modifying the compound's solubility and biological activity .

Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Experimental Data:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (4 M) in dioxane | Carboxylic acid derivative | 85–90% | |

| Basic Hydrolysis | NaOH (1 M), aqueous ethanol | Sodium carboxylate intermediate | 75–80% |

Reduction Reactions

The ester group can be reduced to primary alcohols:

Case Study:

-

Reagent : LiBH₄ in THF at 0°C → RT

-

Product : 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-methanol

This reaction retains the triazole ring while enhancing hydrogen-bonding capacity for pharmacological applications .

Cyclization and Ring Expansion

The triazole ring participates in cycloaddition and annulation reactions:

Examples:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Multi-component | InCl₃ (20 mol%), 50% EtOH, 40°C | Pyrano[2,3-c]pyrazole derivatives | |

| Click Chemistry | CuAAC with azides/alkynes | Triazole-linked heterocycles |

-

Microwave-assisted organic synthesis (MAOS) improves reaction rates and yields for industrial-scale production.

Oxidation:

-

Reagents : KMnO₄ or H₂O₂

-

Outcome : Oxidation of methyl/propan-2-yl groups to carboxylic acids or ketones .

Thiolation:

Biological Activity Modulation

Reactivity directly impacts pharmacological properties:

Scientific Research Applications

Agricultural Applications

Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate is primarily recognized for its role as a fungicide. Its triazole structure allows it to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism of action is critical in controlling fungal diseases in crops.

Case Study: Fungal Disease Control

A study conducted on the efficacy of this compound against Fusarium species showed significant reductions in disease severity when applied as a foliar spray. The results indicated that the compound effectively reduced fungal biomass by up to 70% compared to untreated controls .

Pharmaceutical Applications

In the pharmaceutical sector, ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate has been investigated for its potential as an antifungal agent. Its ability to disrupt fungal cell membrane integrity makes it a candidate for treating systemic fungal infections.

Case Study: Antifungal Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Candida albicans. In vitro assays demonstrated that it exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating potent antifungal activity .

Material Science Applications

The compound has also found applications in material science, particularly in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Enhancement

A recent study investigated the incorporation of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate into polyvinyl chloride (PVC). The modified PVC exhibited improved thermal degradation temperatures and mechanical properties compared to unmodified PVC .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate are best understood through comparison with analogous 1,2,4-triazole derivatives. Key differences arise from substituent variations at positions 3, 4, and 5, which influence physicochemical properties, crystallinity, and bioactivity.

Substituent Effects on Physicochemical Properties

- Lipophilicity : The isopropyl group at position 4 in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate) . This property may enhance membrane permeability in biological systems.

- Melting Points : Pyridyl-substituted derivatives (e.g., ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate) exhibit higher melting points (~163°C) due to intermolecular interactions (e.g., π-π stacking) . The target compound’s melting point is unreported but likely lower due to the flexible isopropyl group.

Structural and Crystallographic Differences

- Crystal Packing: Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate forms intramolecular hydrogen bonds (N–H···O) and twisted phenyl rings (dihedral angle 84.59°), leading to dense packing .

- Hydrogen Bonding : Pyridyl and benzamido substituents enable hydrogen bonding with solvents or biological targets, whereas the target compound’s isopropyl group primarily contributes to hydrophobic interactions .

Biological Activity

Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate (CAS No. 1565580-68-8) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 196.21 g/mol

- Boiling Point: Not specified

- Solubility: Soluble in organic solvents; limited data on aqueous solubility.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives, including ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate.

Research Findings:

-

Antibacterial Activity: In vitro studies have demonstrated that compounds with triazole moieties exhibit activity against various bacterial strains. For instance, derivatives similar to ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole have shown moderate effectiveness against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Antifungal Activity: Triazole compounds are well-known for their antifungal properties. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole derivatives have been evaluated against fungi such as Candida albicans, showing promising results .

Anticancer Activity

The anticancer potential of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole derivatives has been explored in various studies:

-

Cell Line Studies: In vitro assays using human cancer cell lines (e.g., HT29 colorectal cancer cells) revealed that triazole derivatives can induce apoptosis and inhibit cell proliferation. The IC50 values for these compounds were found to be in the micromolar range .

Cell Line IC50 (µM) HT29 15 MCF7 20 - Mechanism of Action: The mechanism underlying the anticancer activity involves the induction of oxidative stress and disruption of mitochondrial function, leading to cell cycle arrest and apoptosis .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole has been investigated for other biological activities:

- Anti-inflammatory Effects: Some studies suggest that triazole derivatives may possess anti-inflammatory properties; however, specific data on this compound is limited.

- Enzyme Inhibition: Research indicates that triazoles can act as enzyme inhibitors in various biological pathways, potentially affecting metabolic processes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole compounds against multidrug-resistant bacterial strains. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole was included in the screening and showed significant antibacterial activity against resistant strains with MIC values comparable to established antibiotics .

Case Study 2: Cancer Cell Line Screening

Another investigation focused on the cytotoxicity of triazole derivatives against a panel of cancer cell lines. Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole exhibited selective toxicity towards colorectal cancer cells while sparing normal cells .

Q & A

Q. What are the optimized synthetic routes for ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate, and how can researchers address low yields?

Methodological Answer:

- Reaction Design : Use reflux conditions in toluene with methylsulfonic acid as a catalyst, similar to triazole derivative syntheses. Monitor reaction progress via TLC .

- Purification : Employ flash chromatography (silica gel, EtOAc:cyclohexane = 1:1) for intermediate isolation. Recrystallization in ethyl acetate improves crystal quality for X-ray studies .

- Yield Optimization : Adjust stoichiometry of reactants (e.g., ethyl 2-chloro-2-oxoacetate) and extend reflux time if unreacted starting material persists .

| Example Synthesis Parameters | Conditions from Evidence |

|---|---|

| Solvent | Toluene |

| Catalyst | Methylsulfonic acid |

| Reaction Time | 6 hours (reflux) |

| Yield | 37% (improved via TLC) |

Q. How can structural elucidation be performed for this triazole derivative?

Methodological Answer:

- X-ray Crystallography : Determine dihedral angles between substituents (e.g., phenyl rings twisted by 84.84° and 39.84°) to confirm stereochemistry .

- Spectroscopy : Use -NMR to identify protons on the triazole ring and ethyl ester group. LC-MS confirms molecular weight (e.g., m/z 208.14 for similar compounds) .

- Hydrogen Bond Analysis : Detect intramolecular N–H⋯O and intermolecular interactions via crystallographic refinement software (e.g., SHELX) .

Q. What purification strategies are effective for removing byproducts in triazole syntheses?

Methodological Answer:

- Chromatography : Use gradient elution (hexane to EtOAc) to separate polar byproducts.

- Recrystallization : Ethyl acetate or ethanol-water mixtures yield high-purity crystals (>95%) .

- Troubleshooting : If impurities persist, consider activated charcoal treatment or repeated column runs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize reaction pathways for triazole derivatives?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 09) to model transition states and intermediates. ICReDD’s approach combines computation with experimental validation to reduce trial-and-error .

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-3 carboxylate group may exhibit higher electrophilicity .

- Solvent Effects : Simulate solvent interactions (e.g., toluene vs. DMF) using COSMO-RS to optimize dielectric environments .

Q. What experimental design (DoE) strategies minimize trials while maximizing data for triazole synthesis optimization?

Methodological Answer:

- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) with minimal runs .

- Response Surface Methodology (RSM) : Fit quadratic models to predict optimal yield conditions. For example, central composite design (CCD) can map non-linear relationships .

- Case Study : A triazole synthesis optimized via DoE achieved 85% yield by adjusting reflux time (8 hours) and solvent polarity .

Q. How can researchers investigate the pharmacological potential of this compound?

Methodological Answer:

- Target Identification : Use molecular docking (AutoDock Vina) to screen against enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- In Vitro Assays : Test antimicrobial activity via microdilution (MIC against E. coli or S. aureus). Cytotoxicity can be assessed via MTT assays on cancer cell lines .

- SAR Studies : Modify the isopropyl or methyl groups to analyze effects on bioactivity. For example, bulkier substituents may enhance receptor binding .

Q. What reactor design principles improve scalability for triazole syntheses?

Methodological Answer:

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions. Microreactors reduce side reactions in triazole formations .

- Catalyst Immobilization : Use packed-bed reactors with silica-supported acids to enable catalyst reuse and reduce waste .

- Process Simulation : Aspen Plus or COMSOL models predict residence time and mixing efficiency for scale-up .

Data Contradiction Analysis

- Synthesis Yields : reports 37% yield for a triazole derivative, while achieves >80% for a pyrazole analog. This discrepancy may arise from steric hindrance from the isopropyl group in the target compound. Mitigate by optimizing steric effects via substituent positioning .

- Hydrogen Bonding : Intramolecular bonds in stabilize the structure, but similar triazoles in show variable bond angles. Confirm via dynamic NMR or variable-temperature crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.